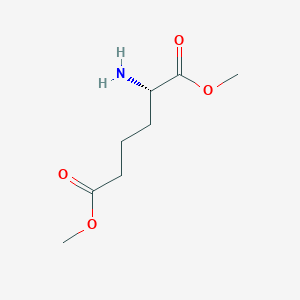
(S)-dimethyl 2-aminohexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-dimethyl 2-aminohexanedioate typically involves the esterification of 2-aminoadipic acid. One common method is the reaction of 2-aminoadipic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a steady supply of reactants and efficient removal of products. The use of solid acid catalysts can also enhance the reaction efficiency and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(S)-dimethyl 2-aminohexanedioate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
(S)-dimethyl 2-aminohexanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of lysine and other amino acids.
Medicine: It is investigated for its potential role in metabolic pathways and disease mechanisms.
Industry: It is used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of (S)-dimethyl 2-aminohexanedioate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then participate in different biochemical pathways, influencing cellular functions and physiological processes.
Comparison with Similar Compounds
(S)-dimethyl 2-aminohexanedioate can be compared with other similar compounds such as:
2-aminoadipic acid: The parent compound, which lacks the ester groups.
Dimethyl 2-aminopentanedioate: A similar compound with one less carbon in the chain.
Dimethyl 2-aminobutanedioate: Another similar compound with two fewer carbons in the chain.
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and biological pathways that are not possible with its shorter-chain analogs.
Properties
CAS No. |
157701-42-3 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
dimethyl (2S)-2-aminohexanedioate |
InChI |
InChI=1S/C8H15NO4/c1-12-7(10)5-3-4-6(9)8(11)13-2/h6H,3-5,9H2,1-2H3/t6-/m0/s1 |
InChI Key |
BREIOMRLEAGJMD-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)CCC[C@@H](C(=O)OC)N |
Canonical SMILES |
COC(=O)CCCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


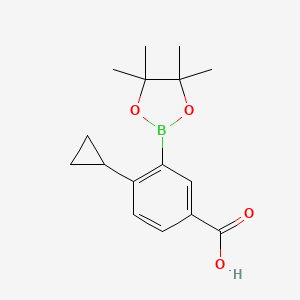
![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)

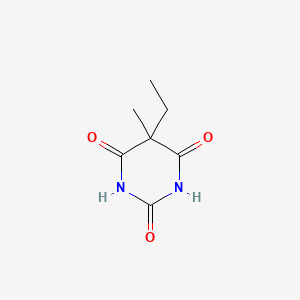

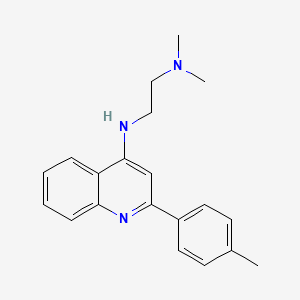
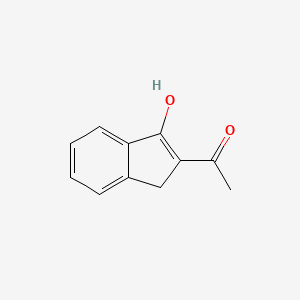
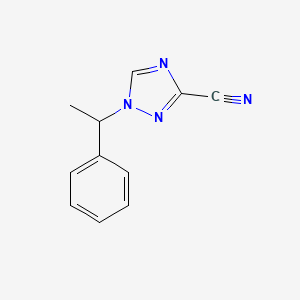
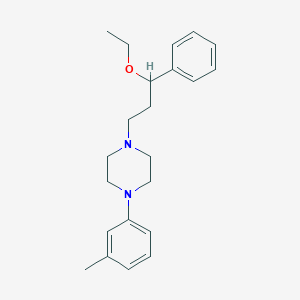
![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
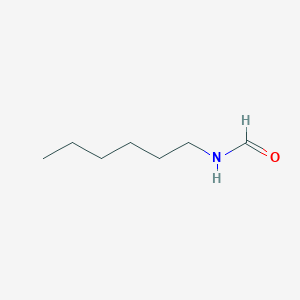
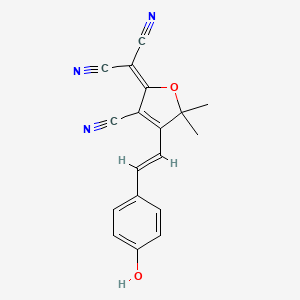
![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12813278.png)
